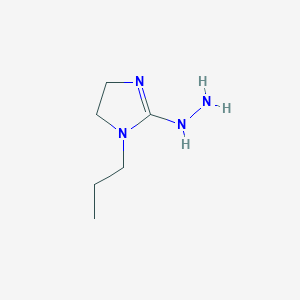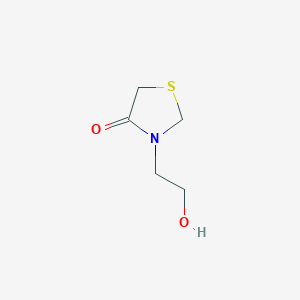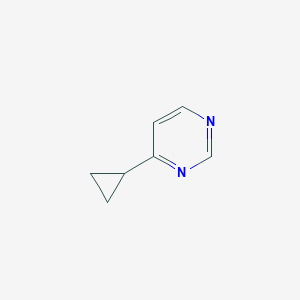
(R)-Ethyl 2-acetamidobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 2-acetamidobutanoate is a chiral compound with the molecular formula C8H15NO3. It is an ester derivative of 2-acetamidobutanoic acid and is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-acetamidobutanoate typically involves the esterification of ®-2-acetamidobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 2-acetamidobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and automated systems can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 2-acetamidobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield ®-2-acetamidobutanoic acid and ethanol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: ®-2-acetamidobutanoic acid and ethanol.
Reduction: ®-2-acetamidobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Ethyl 2-acetamidobutanoate is utilized in several scientific research areas:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-Ethyl 2-acetamidobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active ®-2-acetamidobutanoic acid, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2R)-2-acetamidobutanoate
- tert-Butyl 2-acetamidobutanoate
Uniqueness
®-Ethyl 2-acetamidobutanoate is unique due to its specific chiral configuration and the presence of the ethyl ester group, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl (2R)-2-acetamidobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-7(9-6(3)10)8(11)12-5-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1 |
Clé InChI |
BCHLEBVLGROTNV-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@H](C(=O)OCC)NC(=O)C |
SMILES canonique |
CCC(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)




![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)
![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)



![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)


